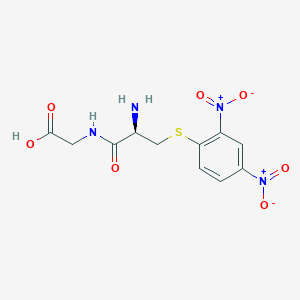

S-(2,4-Dinitrophenyl)-L-cysteinylglycine

Description

Properties

CAS No. |

69220-95-7 |

|---|---|

Molecular Formula |

C11H12N4O7S |

Molecular Weight |

344.30 g/mol |

IUPAC Name |

2-[[(2R)-2-amino-3-(2,4-dinitrophenyl)sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C11H12N4O7S/c12-7(11(18)13-4-10(16)17)5-23-9-2-1-6(14(19)20)3-8(9)15(21)22/h1-3,7H,4-5,12H2,(H,13,18)(H,16,17)/t7-/m0/s1 |

InChI Key |

JUMIEBAUMAMDRY-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Biochemical Formation and Enzymatic Precursors of S 2,4 Dinitrophenyl L Cysteinylglycine

Generation from S-(2,4-Dinitrophenyl)-Glutathione (DNP-SG)

The immediate precursor to S-(2,4-Dinitrophenyl)-L-cysteinylglycine is S-(2,4-Dinitrophenyl)-Glutathione (DNP-SG). This conjugate is formed through the enzymatic reaction between the xenobiotic compound 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) and the endogenous tripeptide, glutathione (B108866).

Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a crucial role in cellular detoxification. researchgate.net They catalyze the conjugation of the thiol group of glutathione to a wide variety of electrophilic substrates, including xenobiotics and products of oxidative stress. researchgate.netresearchgate.net This conjugation reaction renders the compounds more water-soluble and facilitates their subsequent metabolism and elimination from the cell. The synthesis of DNP-SG is a direct result of the GST-catalyzed reaction between glutathione and CDNB. researchgate.net The reaction proceeds via a nucleophilic attack of the glutathione thiolate anion on the electrophilic carbon of CDNB, leading to the formation of the stable conjugate, DNP-SG. nih.gov

1-Chloro-2,4-dinitrobenzene (CDNB) is widely recognized as a universal substrate for a broad range of GST isozymes, making it a valuable tool for measuring total GST activity in various biological samples. nih.gov The electrophilicity of the dinitrophenyl ring system, enhanced by the two nitro groups, makes it highly susceptible to nucleophilic attack by the glutathione thiol group. Different classes of cytosolic human GSTs, including Alpha, Mu, and Pi, exhibit catalytic activity towards CDNB, although with varying efficiencies. nih.gov For instance, the Mu class member GST M2-2 has been shown to have a particularly high specific activity with CDNB. nih.gov The broad substrate specificity of GSTs for dinitrophenyl compounds underscores their importance in the initial step of detoxifying such xenobiotics.

Table 1: Specific Activities of Human Glutathione S-Transferase Isozymes with 1-Chloro-2,4-dinitrobenzene (CDNB)

| GST Isozyme | Specific Activity (µmol/min/mg) |

| GST A1-1 | 42.5 |

| GST A2-2 | 37.2 |

| GST A3-3 | 18.3 |

| GST M1-1 | 57.8 |

| GST M2-2 | 273 |

| GST M5-5 | 58 |

Data sourced from a study on the biotransformation of a nitric oxide prodrug, where CDNB was used as a standard substrate. nih.gov

Catalytic Action of Gamma-Glutamyltransferase (GGT)

Once S-(2,4-Dinitrophenyl)-Glutathione is formed, it becomes a substrate for Gamma-Glutamyltransferase (GGT), a key enzyme in glutathione metabolism. wikipedia.orgnih.gov GGT is responsible for the extracellular catabolism of glutathione and its S-conjugates. nih.gov

Gamma-Glutamyltransferase catalyzes the cleavage of the γ-glutamyl bond present in glutathione and its conjugates, such as DNP-SG. wikipedia.orgnih.gov This enzymatic action removes the glutamyl residue from DNP-SG, resulting in the formation of this compound. nih.gov This hydrolysis is a critical step in the mercapturic acid pathway, which is a major route for the detoxification and excretion of a wide range of xenobiotics. nih.gov The resulting dipeptide, this compound, can be further metabolized by dipeptidases to yield the corresponding cysteine conjugate.

The catalytic mechanism of GGT involves a two-step process: a "ping-pong" mechanism. In the first step, the γ-glutamyl group of the substrate (e.g., DNP-SG) is transferred to a catalytic residue in the enzyme's active site, forming a γ-glutamyl-enzyme intermediate and releasing the cysteinylglycine (B43971) portion of the conjugate. sssup.it In the second step, the γ-glutamyl group is transferred to an acceptor molecule, which can be water (hydrolysis) or an amino acid/peptide (transpeptidation). wikipedia.org

Table 2: Kinetic Parameter for GGT with a Glutathione Conjugate

| Substrate | Km (mM) |

| S-Nitrosoglutathione (GSNO) | 0.398 ± 0.031 |

This value provides an estimation of the affinity of GGT for glutathione conjugates. researchgate.net

Gamma-Glutamyltransferase is an ectoenzyme, meaning its active site is located on the outer surface of the plasma membrane. nih.gov It is widely distributed in various tissues, with particularly high concentrations found in the kidneys, liver, pancreas, and bile duct. wikipedia.orgnih.gov This specific cellular localization is crucial for the formation of this compound. The DNP-SG conjugate, formed intracellularly, must be transported out of the cell into the extracellular space to become accessible to the active site of GGT. This transport is often mediated by specific ATP-binding cassette (ABC) transporters. Once in the extracellular environment, GGT can efficiently cleave the γ-glutamyl moiety, leading to the formation of this compound in the extracellular fluid, from where it can be further processed or excreted. nih.gov

Metabolism and Downstream Conjugates of S 2,4 Dinitrophenyl L Cysteinylglycine

Hydrolytic Conversion to S-(2,4-Dinitrophenyl)-L-cysteine

The initial and pivotal step in the metabolism of S-(2,4-dinitrophenyl)-L-cysteinylglycine is its hydrolysis to S-(2,4-dinitrophenyl)-L-cysteine and glycine (B1666218). This reaction is catalyzed by a group of enzymes known as peptidases.

Role of Dipeptidases and Aminopeptidases (e.g., Cysteinylglycine (B43971) Dipeptidase, Aminopeptidase (B13392206) N)

Several peptidases with broad substrate specificities are involved in the cleavage of the cysteinyl-glycine bond. Among the most significant are membrane-bound dipeptidases and aminopeptidases.

Cysteinylglycine Dipeptidase , also known as membrane dipeptidase (MDP), is a key enzyme in this process. Located in the brush border of the renal tubules and other tissues, MDP is a zinc-metalloprotease that efficiently hydrolyzes a variety of dipeptides, including S-substituted cysteinylglycine conjugates. nih.gov Studies on porcine kidney cortex membrane dipeptidase have demonstrated its catalytic activity towards S-aryl-cysteinylglycine conjugates, including the conjugate formed from 1-chloro-2,4-dinitrobenzene (B32670), which is structurally analogous to this compound. nih.gov

Aminopeptidase N (APN), also known as CD13, is another important ectoenzyme involved in the metabolism of this compound. nih.gov This enzyme is a widely expressed metalloprotease found on the surface of various cells, including those in the kidney and small intestine. nih.gov Aminopeptidase N functions in the final stages of protein and peptide digestion by removing neutral amino acids from the N-terminus of oligopeptides. nih.gov In the context of glutathione (B108866) conjugate metabolism, Aminopeptidase N contributes significantly to the hydrolysis of cysteinyl-glycine conjugates. nih.gov

Substrate Preferences and Reaction Efficiencies of Peptidases for this compound

The efficiency of hydrolysis of S-substituted cysteinylglycine conjugates by peptidases is significantly influenced by the chemical nature of the substituent on the cysteine's sulfur atom. Research has shown that the rate of hydrolysis of S-aryl-cysteinylglycine conjugates by membrane dipeptidase is strongly dependent on the S-substituent. nih.gov

While specific kinetic parameters for the hydrolysis of this compound are not extensively documented, studies on structurally similar compounds provide valuable insights. For instance, porcine kidney cortex membrane dipeptidase has been shown to catalyze the hydrolysis of the cysteinylglycine conjugate of 1-chloro-2,4-dinitrobenzene. nih.gov The presence of the bulky and electron-withdrawing dinitrophenyl group likely influences the binding of the substrate to the active site of the enzyme and the subsequent catalytic rate.

The following table summarizes the activity of membrane dipeptidase on various S-aryl-cysteinylglycine conjugates, highlighting the influence of the S-substituent on enzymatic activity.

| Substrate | Relative Hydrolysis Rate |

| S-(1-Naphthylmethyl)-L-cysteinylglycine | High |

| S-(4-Nitrobenzyl)-L-cysteinylglycine | Moderate |

| This compound | Catalyzed |

Note: This table is illustrative and based on the principle that the S-substituent affects the rate of hydrolysis. "Catalyzed" indicates that the reaction is known to occur, though direct comparative rate data may be limited.

Subsequent Biotransformation of S-(2,4-Dinitrophenyl)-L-cysteine

Following its formation, S-(2,4-dinitrophenyl)-L-cysteine undergoes further biotransformation through two primary pathways: N-acetylation, which is a major detoxification route, and bioactivation through β-lyase-mediated reactions.

N-Acetylation by Cysteine S-Conjugate N-Acetyltransferase to Form Mercapturic Acids

The principal detoxification pathway for S-(2,4-dinitrophenyl)-L-cysteine is its conversion to a mercapturic acid through N-acetylation. This reaction is catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT8), which is predominantly found in the endoplasmic reticulum of liver and kidney cells. nih.gov This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of the cysteine conjugate. wikipedia.orgtaylorandfrancis.com

The resulting N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine is a more water-soluble and less toxic compound that can be readily excreted from the body, typically in the urine. acs.orgtandfonline.com The formation of this mercapturic acid is the final step in a major detoxification pathway for a wide array of xenobiotics. tandfonline.comnih.gov Studies on the biotransformation of 1-chloro-2,4-dinitrobenzene have confirmed the formation of 2,4-dinitrophenyl N-acetylcysteine as a metabolic end-product. acs.org

Research on recombinant human NAT8 has shown that it can acetylate various aromatic cysteine S-conjugates, such as S-benzyl-L-cysteine and S-(4-nitrobenzyl)-L-cysteine, with comparable Michaelis-Menten kinetics. nih.govresearchgate.net This suggests that NAT8 has a broad substrate specificity for aromatic cysteine conjugates and is likely efficient in the N-acetylation of S-(2,4-dinitrophenyl)-L-cysteine. nih.govresearchgate.net

Cysteine S-Conjugate β-Lyase-Mediated Reactions

In addition to N-acetylation, S-(2,4-dinitrophenyl)-L-cysteine can also be a substrate for a class of enzymes known as cysteine S-conjugate β-lyases . These enzymes catalyze a bioactivation reaction that can lead to the formation of reactive and potentially toxic metabolites.

Cysteine S-conjugate β-lyases cleave the C-S bond of the cysteine conjugate, resulting in the formation of pyruvate (B1213749), ammonia, and a thiol-containing fragment. In the case of S-(2,4-dinitrophenyl)-L-cysteine, the β-lyase-mediated reaction yields 2,4-dinitrobenzenethiol (B1654339) as the reactive sulfur-containing fragment. This process represents a bioactivation pathway, as the generated thiol can be more reactive than the parent cysteine conjugate.

The following table outlines the products of the cysteine S-conjugate β-lyase reaction with S-(2,4-dinitrophenyl)-L-cysteine.

| Substrate | Enzyme | Products |

| S-(2,4-Dinitrophenyl)-L-cysteine | Cysteine S-conjugate β-lyase | Pyruvate, Ammonia, 2,4-Dinitrobenzenethiol |

The formation of such reactive thiols can have significant toxicological implications, as they can interact with cellular macromolecules, leading to cellular damage.

Molecular Mechanisms of Bioactivation via β-Lyase Pathways

The bioactivation of this compound is a critical metabolic process that culminates in the formation of reactive intermediates. This process is initiated following the hydrolysis of the glycine moiety from this compound, a reaction catalyzed by dipeptidases, to yield S-(2,4-Dinitrophenyl)-L-cysteine. nih.gov This latter compound is the direct substrate for the bioactivation step mediated by a class of enzymes known as cysteine S-conjugate β-lyases. nih.govnih.gov

Cysteine S-conjugate β-lyases are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the cleavage of the carbon-sulfur (C-S) bond in cysteine S-conjugates. nih.gov In the case of S-(2,4-dinitrophenyl)-L-cysteine, the β-lyase facilitates an α,β-elimination reaction. nih.gov This enzymatic action results in the formation of three products: pyruvate, ammonia, and a reactive thiol, 2,4-dinitrobenzenethiol. nih.govnih.gov

The formation of 2,4-dinitrobenzenethiol is a key event in the bioactivation cascade. This thiol is a reactive molecule that can undergo further metabolic reactions. nih.gov One such reaction is methylation, catalyzed by microsomal thiol methyltransferase, which requires S-adenosylmethionine as a methyl group donor. This reaction converts 2,4-dinitrobenzenethiol to its more stable S-methylated metabolite, 1-methylthio-2,4-dinitrobenzene. nih.gov Alternatively, the reactive thiol can be conjugated with glucuronic acid in a reaction catalyzed by UDP-glucuronosyltransferases, leading to the formation of a water-soluble S-glucuronide that can be readily excreted. nih.gov

| Enzyme | Substrate | Products |

| Dipeptidase | This compound | S-(2,4-Dinitrophenyl)-L-cysteine, Glycine |

| Cysteine S-conjugate β-lyase | S-(2,4-Dinitrophenyl)-L-cysteine | 2,4-Dinitrobenzenethiol, Pyruvate, Ammonia |

| Microsomal thiol methyltransferase | 2,4-Dinitrobenzenethiol | 1-Methylthio-2,4-dinitrobenzene |

| UDP-glucuronosyltransferase | 2,4-Dinitrobenzenethiol | 2,4-Dinitrobenzenethiol-S-glucuronide |

Transporter-Mediated Disposition of S-Conjugates and Metabolites

The disposition of this compound and its subsequent metabolites is heavily reliant on a suite of transporter proteins that govern their movement across cellular membranes, particularly in key organs of metabolism and excretion such as the liver and kidneys. The initial precursor, S-(2,4-dinitrophenyl)glutathione, is a known substrate for the multidrug resistance-associated protein 2 (MRP2), an ATP-binding cassette (ABC) transporter. nih.gov MRP2 is localized to the apical membrane of hepatocytes and renal proximal tubule cells, where it mediates the efflux of glutathione conjugates into the bile and urine, respectively.

While direct studies on the transport of this compound are limited, the general principles of the mercapturic acid pathway suggest that it and its downstream metabolite, S-(2,4-Dinitrophenyl)-L-cysteine, are also substrates for various transporters. The renal transport of mercapturic acid pathway intermediates is a well-established process involving multiple transporter families. nih.govnih.gov

In the kidney, organic anion transporters (OATs) located on the basolateral membrane of proximal tubule cells are responsible for the uptake of a wide array of organic anions from the blood. It is plausible that S-conjugates like this compound and S-(2,4-Dinitrophenyl)-L-cysteine are taken up into renal cells via these transporters. Following intracellular metabolism, the final mercapturic acid, N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine, is actively secreted into the tubular lumen by apical transporters, including members of the MRP family.

The liver also plays a central role in the disposition of these conjugates. Hepatic uptake from the sinusoidal blood is likely mediated by OATPs, while biliary excretion of the glutathione and potentially other S-conjugates is handled by MRP2. The interplay between hepatic and renal transport systems is crucial for the efficient elimination of these metabolites from the body.

| Transporter Family | Location | Potential Substrates | Function |

| MRPs (e.g., MRP2) | Apical membrane of hepatocytes and renal proximal tubule cells | S-(2,4-dinitrophenyl)glutathione, N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine | Efflux into bile and urine |

| OATs | Basolateral membrane of renal proximal tubule cells | This compound, S-(2,4-Dinitrophenyl)-L-cysteine | Uptake from blood into renal cells |

| OATPs | Basolateral membrane of hepatocytes | This compound, S-(2,4-Dinitrophenyl)-L-cysteine | Uptake from blood into liver cells |

Biological Roles and Molecular Significance of S 2,4 Dinitrophenyl L Cysteinylglycine

Contribution to Xenobiotic Detoxification Mechanisms

S-(2,4-Dinitrophenyl)-L-cysteinylglycine is a product of the body's defense against xenobiotics, which are foreign substances such as drugs, environmental pollutants, and other chemicals. qiagen.com The detoxification process typically involves a series of enzymatic reactions that transform lipophilic (fat-soluble) xenobiotics into more hydrophilic (water-soluble) compounds that can be easily excreted. tandfonline.comnih.gov

The formation of this compound begins with the xenobiotic 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). acs.orgnih.gov In what is known as a Phase II detoxification reaction, CDNB is conjugated with the endogenous antioxidant tripeptide, glutathione (B108866) (GSH). nih.govresearchgate.net This reaction is catalyzed by a family of enzymes called glutathione S-transferases (GSTs) and results in the formation of a more water-soluble and generally less toxic compound, S-(2,4-dinitrophenyl)glutathione (DNP-SG). acs.orgnih.gov The subsequent metabolism of DNP-SG leads to the formation of this compound, marking a crucial step in the pathway designed to neutralize and eliminate the original xenobiotic. acs.org

Function as a Key Intermediate in the Mercapturic Acid Pathway

The mercapturic acid pathway is a major route for the biotransformation and detoxification of a wide array of electrophilic compounds. tandfonline.comacs.orgresearchgate.netnih.gov This multi-step process culminates in the formation of mercapturic acids (N-acetyl-L-cysteine S-conjugates), which are then typically excreted in the urine. tandfonline.comresearchgate.netnih.gov

This compound serves as a critical intermediate metabolite in this pathway. The process is initiated by the conjugation of a xenobiotic with glutathione, forming a glutathione S-conjugate. tandfonline.comnih.gov In the case of CDNB, this initial product is S-(2,4-dinitrophenyl)glutathione (DNP-SG). acs.org This conjugate then undergoes sequential enzymatic cleavage. First, the glutamyl residue is removed by the action of γ-glutamyltransferases, yielding this compound (DNP-CG). tandfonline.comnih.govacs.org Subsequently, the glycine (B1666218) residue is cleaved by dipeptidases to form S-(2,4-dinitrophenyl)-L-cysteine (DNP-C). acs.org The final step involves the N-acetylation of the cysteine conjugate by cysteine S-conjugate N-acetyltransferase to produce the final mercapturic acid, N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine (DNP-NAC), which is then eliminated from the body. acs.orgresearchgate.net

The sequential formation of these intermediates is illustrated in the following table:

| Precursor/Intermediate | Enzyme(s) | Product |

| 1-Chloro-2,4-dinitrobenzene (CDNB) + Glutathione (GSH) | Glutathione S-Transferases (GSTs) | S-(2,4-dinitrophenyl)glutathione (DNP-SG) |

| S-(2,4-dinitrophenyl)glutathione (DNP-SG) | γ-Glutamyltransferases | This compound (DNP-CG) |

| This compound (DNP-CG) | Dipeptidases | S-(2,4-dinitrophenyl)-L-cysteine (DNP-C) |

| S-(2,4-dinitrophenyl)-L-cysteine (DNP-C) | Cysteine S-conjugate N-acetyltransferase | N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine (DNP-NAC) |

This table outlines the key steps in the mercapturic acid pathway starting from the conjugation of CDNB with glutathione.

Indirect Influence on Cellular Redox Homeostasis

Cellular redox homeostasis refers to the delicate balance between oxidizing and reducing agents within a cell, which is crucial for normal cellular function. semanticscholar.orgmdpi.com Glutathione (GSH) is a major intracellular antioxidant and plays a central role in maintaining this balance. semanticscholar.orgmdpi.combezmialemscience.org It acts as a redox buffer, protecting cells from damage by reactive oxygen species (ROS). semanticscholar.orgmdpi.comresearchgate.net

The formation of this compound indirectly influences redox homeostasis through the consumption of its precursor, glutathione. The initial conjugation step of the mercapturic acid pathway, which forms S-(2,4-dinitrophenyl)glutathione, utilizes cellular GSH. nih.govresearchgate.net Under conditions of high xenobiotic exposure, the demand for GSH can be substantial. This depletion of the cellular GSH pool can shift the redox balance towards a more oxidizing state, potentially leading to oxidative stress if the cell's capacity to regenerate GSH is overwhelmed. nih.gov The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. mdpi.com A significant decrease in this ratio indicates a shift towards oxidative stress. mdpi.com Therefore, while this compound itself is not directly involved in redox reactions, its formation is intrinsically linked to the consumption of the primary cellular antioxidant, thereby indirectly impacting the cell's redox environment.

Interactions with Multidrug Resistance Proteins and Other Efflux Transporters (in the context of precursor and related S-conjugates)

Once formed, the products of detoxification pathways must be transported out of the cell to be eliminated from the body. qiagen.comclinpgx.org This efflux is often mediated by a group of transporter proteins, particularly members of the ATP-binding cassette (ABC) transporter superfamily. nih.govamsterdamumc.nl Multidrug resistance proteins (MRPs), a subfamily of ABC transporters, are well-known for their ability to transport a wide range of substrates, including glutathione S-conjugates. clinpgx.orgnih.govamsterdamumc.nl

| Transporter | Substrate | Significance |

| Multidrug Resistance Protein 1 (MRP1) | S-(2,4-dinitrophenyl)glutathione (DNP-SG) | Mediates ATP-dependent efflux of the glutathione conjugate from various cells. clinpgx.orgnih.gov |

| Multidrug Resistance Protein 2 (MRP2) | S-(2,4-dinitrophenyl)glutathione (DNP-SG) | Plays a key role in the biliary and intestinal excretion of the glutathione conjugate. nih.govnih.gov |

This table summarizes the interaction of the precursor S-conjugate with key multidrug resistance proteins.

Analytical Methodologies for the Characterization and Quantification of S 2,4 Dinitrophenyl L Cysteinylglycine in Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of S-(2,4-Dinitrophenyl)-L-cysteinylglycine, providing the necessary separation from interfering substances and enabling precise quantification. High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS) are the most powerful and widely employed approaches.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. The choice of detector is critical and is often dictated by the required sensitivity and the complexity of the sample matrix.

UV Detection: The presence of the 2,4-dinitrophenyl group in the molecule provides a strong chromophore, making UV detection a straightforward and robust method for its quantification. nih.gov The absorbance is typically monitored at a wavelength where the dinitrophenyl moiety exhibits maximum absorbance, ensuring high sensitivity. Separation is commonly achieved using reversed-phase columns, where the mobile phase composition is optimized to achieve baseline resolution from other components in the sample. researchgate.netnih.gov

Fluorescence Detection: For enhanced sensitivity, particularly in trace analysis, fluorescence detection can be employed. rsc.orgnih.gov This often requires pre-column or post-column derivatization of the this compound with a fluorescent tag if the native fluorescence is insufficient. nih.gov This method is advantageous when analyzing samples with complex matrices where background interference can be a challenge for UV detection. magtech.com.cnnih.gov

Electrochemical Detection: Electrochemical detection offers a highly sensitive and selective alternative for the quantification of electroactive compounds. mdpi.comnih.gov The thiol group in the cysteine residue, even when conjugated, can be susceptible to oxidation at a specific potential on an electrode surface. nitech.ac.jpresearchgate.net This technique is particularly useful for detecting low concentrations of the analyte without the need for derivatization. nih.gov

| Parameter | UV Detection | Fluorescence Detection | Electrochemical Detection |

|---|---|---|---|

| Column | Reversed-phase C18 (150 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) | Reversed-phase C18 (100 mm x 3.0 mm, 3 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (Gradient) | Methanol/Phosphate Buffer (pH 7.0) (Isocratic) | Acetonitrile/Phosphate Buffer (pH 3.0) with 50 µM EDTA (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |

| Detection Wavelength | ~365 nm | Excitation: ~340 nm, Emission: ~450 nm (after derivatization) | Oxidation Potential: +0.8 V vs. Ag/AgCl |

| Linear Range | 0.1 - 100 µM | 10 nM - 10 µM | 1 nM - 1 µM |

| Limit of Detection | ~50 nM | ~2 nM | ~0.5 nM |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for both the definitive identification and precise quantification of this compound. nih.gov This technique offers unparalleled specificity and sensitivity.

For structural elucidation, high-resolution mass spectrometry can provide the accurate mass of the parent ion, which can be used to confirm its elemental composition. unica.it Fragmentation of the parent ion in the collision cell of a tandem mass spectrometer generates a unique fragmentation pattern, or "fingerprint," of the molecule. unica.it This allows for unambiguous identification, even in the presence of co-eluting isomers or isobars. researchgate.net

For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition, which dramatically reduces background noise and enhances the signal-to-noise ratio, leading to very low limits of quantification. nih.govnih.gov

Hydrophilic Interaction Chromatography (HILIC) is an alternative separation mode that is particularly well-suited for the retention and separation of polar compounds like this compound. rsc.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.govnih.gov This technique can provide orthogonal selectivity compared to reversed-phase chromatography, which can be advantageous in resolving complex mixtures. HILIC is often coupled with mass spectrometry for the analysis of glutathione (B108866) and its conjugates. nih.gov

Enzymatic Assay Systems

Enzymatic assays provide a functional approach to the study of this compound, often in the context of the metabolic pathways in which it is involved.

Gamma-glutamyltransferase (GGT) is a key enzyme in glutathione metabolism. medlineplus.govclevelandclinic.orgucsfhealth.org The activity of GGT can be measured using S-(2,4-Dinitrophenyl)-glutathione as a chromogenic substrate. sigmaaldrich.com In this assay, GGT catalyzes the transfer of the γ-glutamyl moiety from S-(2,4-Dinitrophenyl)-glutathione to an acceptor substrate, leading to the formation of this compound and the γ-glutamyl-acceptor. The rate of formation of this compound or the consumption of the substrate can be monitored spectrophotometrically to determine GGT activity. nih.gov

| Component | Function | Typical Concentration |

|---|---|---|

| S-(2,4-Dinitrophenyl)-Glutathione | Substrate | 1-5 mM |

| Glycylglycine | Acceptor Substrate | 50-100 mM |

| Tris-HCl Buffer | Maintains pH | 100 mM, pH 8.0 |

| Enzyme Source (e.g., cell lysate, purified GGT) | Catalyst | Variable |

This compound can serve as a substrate for peptidases, such as dipeptidases and aminopeptidases, which cleave the peptide bond between the cysteine and glycine (B1666218) residues. nih.gov The activity of these enzymes can be assayed by monitoring the release of glycine or S-(2,4-Dinitrophenyl)-L-cysteine. Research has shown that in Escherichia coli, aminopeptidases A, B, and N, as well as dipeptidase D, are capable of cleaving cysteinylglycine (B43971). nih.gov Assays for these enzymes can be developed using S-conjugate substrates to investigate their specificity and kinetics. stanford.eduresearchgate.netnih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

The inherent structure of L-cysteinylglycine lacks a strong chromophore or fluorophore, making its direct detection at low physiological concentrations challenging. researchgate.net To overcome this limitation, pre-column derivatization is a widely employed strategy in high-performance liquid chromatography (HPLC) to introduce a detectable tag onto the thiol group of the molecule. researchgate.netnih.gov The formation of this compound is a direct result of such a strategy, where a reagent containing a 2,4-dinitrophenyl group reacts with the sulfhydryl moiety of L-cysteinylglycine.

One of the common derivatizing agents used for this purpose is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. The reaction involves the nucleophilic substitution of the fluorine atom by the thiolate anion of L-cysteinylglycine, forming a stable thioether bond. This process yields the this compound derivative, which possesses a strong ultraviolet (UV) absorbance due to the dinitrophenyl group, significantly enhancing its detectability.

Another related derivatizing reagent that has been successfully utilized for the analysis of low-molecular-mass thiols, including cysteinylglycine, is 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF). nih.gov Similar to FDNB, the chloro group in CNBF is displaced by the thiol group, resulting in a stable thioether derivative with a well-defined absorbance, which can be readily quantified using UV detection. researchgate.net

The primary advantages of converting L-cysteinylglycine to its S-(2,4-dinitrophenyl) derivative include:

Enhanced Molar Absorptivity: The introduction of the dinitrophenyl group imparts a high molar absorptivity to the analyte, allowing for sensitive detection using UV-Vis spectrophotometry, a common detector for HPLC systems. researchgate.net

Improved Chromatographic Separation: The derivatization process alters the polarity and size of the L-cysteinylglycine molecule. This change can be leveraged to achieve better separation from other interfering compounds present in complex biological matrices on a reversed-phase HPLC column.

Increased Stability: The resulting thioether linkage is generally stable, which is crucial for reproducible and accurate quantification during the chromatographic run. nih.gov

The optimization of the derivatization reaction is a critical step and typically involves adjusting parameters such as pH, reaction time, temperature, and the concentration of the derivatizing reagent to ensure a complete and reproducible reaction.

Method Validation for Robustness and Reproducibility in Biological Samples

Following the development of a derivatization strategy and the corresponding analytical method, rigorous validation is imperative to ensure that the method is reliable, reproducible, and suitable for its intended purpose, particularly when analyzing biological samples such as plasma, urine, or tissue homogenates. nih.govnih.gov Method validation is performed by assessing several key parameters as outlined by international guidelines.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of this compound, this is assessed by preparing a series of calibration standards at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression is performed. A high correlation coefficient (r²) is indicative of good linearity. For instance, in a study determining cysteinylglycine (after derivatization), a linear range of 0.15 to 500 µM with a regression coefficient of 0.9987-0.9994 was reported. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These parameters are crucial for analyzing endogenous compounds that may be present at very low levels. For thiol analysis using derivatization, detection limits in the range of 0.04 to 0.08 µM have been achieved. nih.gov The LOQ for cysteinylglycine has been reported to be in the range of 0.5 to 15 µmol/L in plasma samples. nih.gov

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank biological matrix with a known amount of the analyte. For a robust method, intra- and inter-day precision values with RSDs lower than 1.9% have been reported for the analysis of related thiols. nih.gov Recovery rates between 92% and 100% indicate a high degree of accuracy. nih.govresearchgate.net

Selectivity and Specificity: Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. In the context of HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the this compound derivative in blank biological samples. Specificity is the ability to assess only the analyte of interest. The use of derivatization itself can enhance specificity, as the reagent may react selectively with thiol-containing compounds. nih.gov

The table below summarizes typical validation parameters for the analysis of cysteinylglycine (via derivatization) in biological fluids, based on published research.

| Validation Parameter | Typical Performance Metric |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | < 0.10 µmol/L |

| Limit of Quantification (LOQ) | 0.5 - 15 µmol/L |

| Intra-day Precision (RSD %) | < 1.9% |

| Inter-day Precision (RSD %) | < 1.9% |

| Accuracy (Recovery %) | 92% - 100% |

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This could involve slightly altering the mobile phase composition, pH, column temperature, or flow rate to ensure that the results for the quantification of this compound remain consistent.

By thoroughly validating these parameters, researchers can have confidence in the data generated, which is essential for understanding the biological roles of L-cysteinylglycine in health and disease.

Advanced Research Perspectives and Emerging Directions in S 2,4 Dinitrophenyl L Cysteinylglycine Studies

Investigation of Enzyme Isoform Specificity in S-Conjugate Processing

The metabolic fate of S-(2,4-Dinitrophenyl)-L-cysteinylglycine is intricately linked to the sequential action of several enzymes, each with multiple isoforms that can exhibit distinct substrate specificities and expression patterns. A critical area of ongoing research is the elucidation of which specific enzyme isoforms are primarily responsible for the processing of this S-conjugate.

The initial step in the metabolism of the parent glutathione (B108866) conjugate, S-(2,4-dinitrophenyl)glutathione, is catalyzed by gamma-glutamyltransferases (GGTs) , which cleave the γ-glutamyl bond to yield this compound. While GGTs are known to be involved in xenobiotic metabolism, the specificities of different GGT isoforms (e.g., GGT1, GGT2, GGT5) for various glutathione S-conjugates are not fully understood. dntb.gov.ua Serum GGT levels have been suggested as a potential biomarker for exposure to a wide range of environmental xenobiotics. nih.gov

Subsequently, the cysteinyl-glycine bond is hydrolyzed by dipeptidases . In mammals, these enzymes are broadly classified and include cytosolic and membrane-bound forms. Research in rat liver has identified cytosolic leucyl aminopeptidase (B13392206) as a major enzyme responsible for hydrolyzing cysteinylglycine (B43971). In microorganisms like E. coli, it has been shown that there is no single specific enzyme for this task; instead, several aminopeptidases (A, B, and N) and dipeptidase D can cleave cysteinylglycine, highlighting a degree of functional redundancy. nih.gov The substrate preference of these various dipeptidase isoforms for S-conjugated cysteinylglycine derivatives, such as this compound, remains an area for more detailed investigation.

The following table summarizes the key enzymes and their known roles in the processing of S-conjugates, highlighting the need for further research into isoform specificity.

| Enzyme Family | General Function in S-Conjugate Processing | Known Isoform-Specific Information | Areas for Further Investigation |

| Gamma-Glutamyltransferases (GGTs) | Cleavage of the γ-glutamyl moiety from glutathione S-conjugates. | GGT1 is a key enzyme in glutathione metabolism. | Substrate specificity of different GGT isoforms for S-(2,4-Dinitrophenyl)glutathione. |

| Dipeptidases/ Aminopeptidases | Hydrolysis of the cysteinyl-glycine bond. | Cytosolic leucyl aminopeptidase is significant in rat liver. In E. coli, Aminopeptidases A, B, N and Dipeptidase D are involved. nih.gov | Isoform specificity in mammalian tissues for this compound. |

Detailed Mechanistic Studies of Bioactivation and Detoxification Pathways

The metabolism of this compound is a pivotal point in the balance between detoxification and potential bioactivation. While the mercapturic acid pathway is primarily a detoxification route, converting xenobiotics into more water-soluble forms for excretion, certain intermediates can be bioactivated to reactive and potentially toxic species. tandfonline.comnih.govmdpi.com

Detoxification Pathway: The conventional detoxification pathway involves the enzymatic cleavage of this compound to S-(2,4-dinitrophenyl)-L-cysteine, followed by N-acetylation to form the corresponding mercapturic acid, which is then readily excreted. This pathway effectively removes the xenobiotic from the body.

Bioactivation Pathway: A critical alternative route involves the action of cysteine S-conjugate β-lyases on the S-(2,4-dinitrophenyl)-L-cysteine metabolite. These enzymes can cleave the C-S bond, leading to the formation of a reactive thiol, 2,4-dinitrothiophenol, along with pyruvate (B1213749) and ammonia. This reactive thiol can then potentially bind to cellular macromolecules, leading to toxicity. The balance between N-acetylation (detoxification) and β-lyase-mediated cleavage (bioactivation) is a key determinant of the ultimate biological effect of the parent compound, 1-chloro-2,4-dinitrobenzene (B32670) (DNCB).

Further mechanistic studies are required to fully characterize the factors that govern the flux of metabolites through these competing pathways. This includes understanding the kinetic parameters of the involved enzymes for the specific S-conjugates and the cellular conditions that may favor one pathway over the other.

Comparative Biochemical Analysis Across Diverse Biological Systems and Species

The metabolic pathways for xenobiotics can vary significantly across different species, tissues, and even between genders. Comparative biochemical analyses are therefore essential for extrapolating findings from animal models to humans and for understanding species-specific toxicities.

Studies on the transport of the parent glutathione conjugate, S-(2,4-dinitrophenyl)glutathione, have revealed notable differences. For instance, research on rat intestine has shown regional variations in the expression and function of efflux transporters like MRP2 and MRP3, leading to site-specific differences in the transport of the conjugate. Furthermore, gender-related differences in the ATP-dependent transport of S-(2,4-dinitrophenyl)glutathione have been observed in the liver membranes of mice.

In the plant kingdom, glutathione S-transferases (GSTs) and the subsequent processing of glutathione conjugates are also crucial for herbicide detoxification. tandfonline.com However, the specific enzymes and pathways can differ from those in mammals. Plants utilize homoglutathione (B101260) in some cases, and the processing of conjugates within the plant cell, including transport to the vacuole, involves a distinct set of enzymes. tandfonline.com

A comprehensive comparative analysis of the entire metabolic cascade of this compound across a wider range of species is necessary to build a more complete picture of its biological processing and potential for species-selective toxicity.

Utility as a Research Tool for Understanding Xenobiotic Metabolism and Enzyme Kinetics

This compound and its related conjugates have proven to be invaluable tools for biochemical and pharmacological research. The precursor, 1-chloro-2,4-dinitrobenzene (DNCB), is a widely used model substrate for glutathione S-transferases (GSTs) . researchgate.net The formation of S-(2,4-dinitrophenyl)glutathione can be easily monitored spectrophotometrically, making it a standard assay for GST activity. researchgate.net

The subsequent metabolites are also useful for studying other enzymes in the mercapturic acid pathway. S-(2,4-dinitrophenyl)glutathione is a well-established substrate for multidrug resistance-associated proteins (MRPs) , which are important efflux transporters involved in cellular detoxification and drug resistance. Studies using this compound have helped to characterize the function and substrate specificity of these transporters in various tissues. Additionally, studies have shown that 2,4-dinitrophenol (B41442) itself can activate the glutathione S-conjugate transport ATPase in human erythrocyte membranes. nih.gov

Furthermore, synthetic analogues of S-substituted cysteinylglycines have been synthesized and evaluated as enzyme inhibitors, for example, against glyoxalase I. nih.gov This demonstrates the potential for using the S-cysteinylglycine scaffold as a basis for designing probes and modulators of enzyme activity. The kinetic evaluation of these compounds provides insights into enzyme-substrate interactions and the mechanisms of inhibition. nih.gov

Design and Evaluation of Enzyme-Activated Compounds Utilizing S-Conjugate Metabolism

A promising area of therapeutic research is the design of prodrugs that are selectively activated by enzymes that are overexpressed in diseased tissues, such as tumors. The enzymes of the mercapturic acid pathway, particularly GGT and GSTs, are often upregulated in cancer cells and have become attractive targets for this approach. nih.govresearchgate.net

The strategy involves creating a pharmacologically inactive prodrug that is a substrate for one of these enzymes. Upon enzymatic processing, the prodrug is converted into its active, cytotoxic form specifically at the target site, thereby minimizing systemic toxicity. For example, prodrugs have been designed to be activated by the high levels of GGT on the surface of some cancer cells.

While this compound itself is not a therapeutic agent, it serves as a crucial model compound for understanding the fundamental enzymatic processes that can be exploited for such prodrug design. By studying the metabolism of this and related S-conjugates, researchers can gain insights into the structural requirements for efficient enzymatic processing and release of an active agent. The principles learned from the bioactivation of certain xenobiotics via the mercapturic acid pathway are now being applied in a controlled manner to develop targeted cancer therapies. mdpi.comnih.gov The design of these prodrugs often involves linking a cytotoxic agent to a glutathione or cysteine-containing promoiety that can be cleaved by tumor-associated enzymes. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing S-(2,4-Dinitrophenyl)-L-cysteinylglycine and its derivatives?

Synthesis typically involves conjugation of 2,4-dinitrophenyl (DNP) groups to cysteinylglycine via nucleophilic aromatic substitution or hydrazine-mediated reactions. For example, derivatives like DNP-CG (2,4-dinitrophenyl cysteinylglycine) are synthesized by reacting 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH) in enzymatic or chemical pathways, followed by hydrolysis to yield cysteinylglycine conjugates . Purity is confirmed using HPLC with retention time comparisons against authentic standards, and structural validation employs IR spectroscopy (e.g., S–C bond vibrations at ~600–700 cm⁻¹) and mass spectrometry .

Q. How is this compound characterized in biological matrices?

Isolation and identification often involve derivatization with 2,4-dinitrofluorobenzene (DNFB) to form stable DNP adducts, followed by acid hydrolysis. Amino acid analysis via HPLC detects glycine and cysteine residues, while N-terminal analysis (e.g., Edman degradation) confirms peptide sequence integrity . For example, in bovine lens studies, DNP derivatives showed four distinct HPLC peaks corresponding to S-(1,2-dicarboxyethyl)cysteine isomers, glycine, and glutamic acid .

Q. What role does this compound play in enzymatic assays?

DNP conjugates serve as substrates or inhibitors in enzyme activity assays. For instance, S-(2,4-dinitrophenyl)glutathione (DNP-SG) is used to measure glutathione S-transferase (GST) activity via spectrophotometric detection (ε₃₄₀ = 0.0096 µM⁻¹cm⁻¹) . Hydrolysis by dipeptidases (e.g., porcine kidney dipeptidyl peptidase-IV) is monitored by tracking DNP-CG degradation kinetics under varying pH and temperature conditions .

Advanced Research Questions

Q. How do structural modifications of the DNP group affect reactivity in metabolic pathways?

The electron-withdrawing nitro groups on the DNP moiety enhance electrophilicity, facilitating nucleophilic attack by thiols (e.g., cysteine residues). Kinetic studies using pseudo-first-order reactions with hydrazine in DMSO reveal second-order rate constants (k₂) ranging from 0.05–0.2 M⁻¹s⁻¹, depending on substituents (e.g., –OMe, –SPh). Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots indicate whether reactions are enthalpy- or entropy-driven . Contradictions in reported k₂ values may arise from solvent polarity or competing side reactions .

Q. What discrepancies exist in the reported metabolic stability of this compound across species?

In zebrafish, DNP-CG is a transient metabolite in the mercapturic acid pathway, rapidly cleaved to DNP-cysteine by γ-glutamyltranspeptidase . However, in murine models, DNP-CG accumulates in renal tissues due to slower hydrolysis, suggesting species-specific differences in dipeptidase expression . Methodological variations (e.g., enzyme source, incubation time) must be standardized to reconcile conflicting half-life data.

Q. How can computational modeling resolve ambiguities in the coordination chemistry of DNP-containing metal complexes?

Cr(III) and Fe(II) complexes with DNP-derived Schiff bases exhibit octahedral geometry, as inferred from magnetic moments (µeff ~3.8–4.2 BM) and UV-Vis spectra (d-d transitions at 450–600 nm) . Density Functional Theory (DFT) simulations predict ligand field splitting parameters (Dq) and Jahn-Teller distortions, which can explain deviations in experimental vs. theoretical electronic spectra . Contradictions in coordination sites (e.g., O vs. N donor atoms) require X-ray crystallography for resolution .

Methodological Challenges and Solutions

Q. How to address low yields in DNP conjugate synthesis?

Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of CDNB to cysteinylglycine) and use aprotic solvents (e.g., DMSO) to minimize hydrolysis. Purification via reverse-phase HPLC with gradient elution (0.1% TFA in acetonitrile/water) improves recovery of DNP-CG to >80% .

Q. What strategies mitigate interference in HPLC analysis of DNP derivatives?

Pre-column derivatization with iodoacetamide blocks free thiols, preventing disulfide formation. Use C18 columns with 5-µm particle size and UV detection at 340 nm (λmax for DNP) to enhance sensitivity. Spiking with authentic standards validates peak identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.